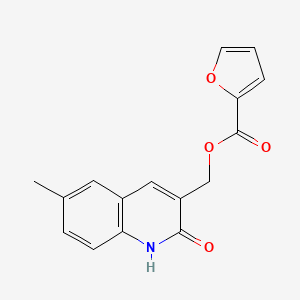
(2-hydroxy-6-methylquinolin-3-yl)methyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-hydroxy-6-methylquinolin-3-yl)methyl furan-2-carboxylate is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of (2-hydroxy-6-methylquinolin-3-yl)methyl furan-2-carboxylate is not yet fully understood. However, it is believed that this compound works by inhibiting the growth of bacterial and fungal cells. In addition, this compound has been shown to inhibit the production of inflammatory mediators, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have interesting biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In addition, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Advantages and Limitations for Lab Experiments
One advantage of using (2-hydroxy-6-methylquinolin-3-yl)methyl furan-2-carboxylate in lab experiments is its ability to inhibit the growth of bacterial and fungal strains. This makes it a potential candidate for the development of new antibiotics. However, one limitation of using this compound in lab experiments is its limited solubility in water, which could affect its bioavailability.
Future Directions
There are several future directions for the study of (2-hydroxy-6-methylquinolin-3-yl)methyl furan-2-carboxylate. One direction is the development of new antibiotics based on this compound. Another direction is the study of the mechanism of action of this compound, which could provide insights into its potential applications in scientific research. In addition, future studies could focus on improving the solubility of this compound, which could improve its bioavailability and potential for use in lab experiments.
Synthesis Methods
There are several methods that have been used to synthesize (2-hydroxy-6-methylquinolin-3-yl)methyl furan-2-carboxylate. One method involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with furan-2-carboxylic acid in the presence of a catalyst. Another method involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with furan-2-carboxylic acid in the presence of a base. Both methods have been shown to produce high yields of this compound.
Scientific Research Applications
(2-hydroxy-6-methylquinolin-3-yl)methyl furan-2-carboxylate has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, this compound has been shown to have anti-inflammatory properties, which could be useful in the development of new anti-inflammatory drugs.
properties
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-10-4-5-13-11(7-10)8-12(15(18)17-13)9-21-16(19)14-3-2-6-20-14/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJJDZXRYOICMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

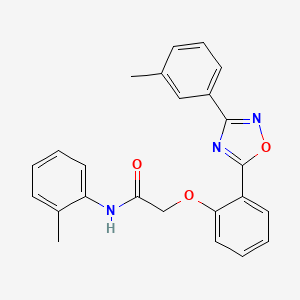
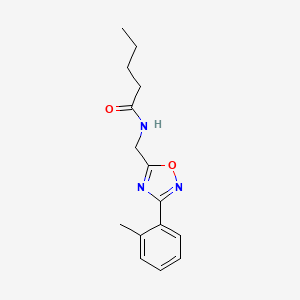
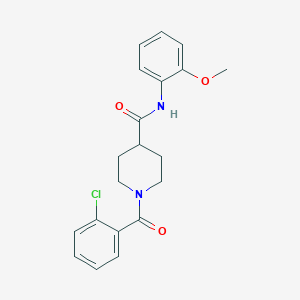

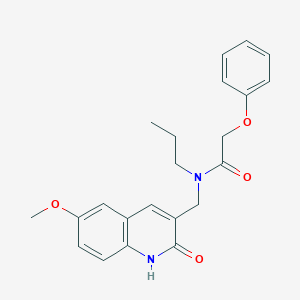
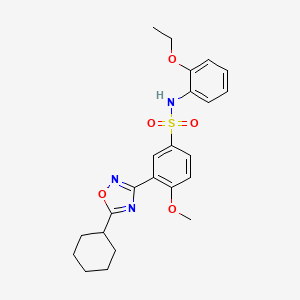
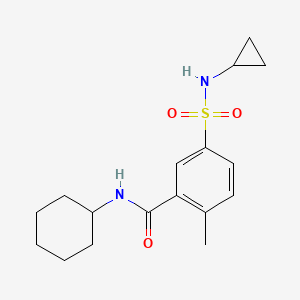
![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7697136.png)


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7697148.png)


![N-[(4-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7697167.png)